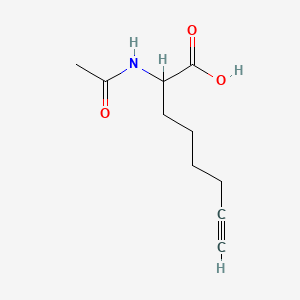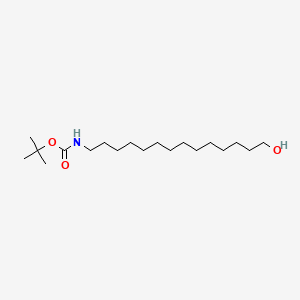
O-(3-Chlorophenyl)-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(3-Chlorophenyl)-L-serine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a 3-chlorophenyl group attached to the oxygen atom of the serine molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Chlorophenyl)-L-serine typically involves the protection of the hydroxyl group of L-serine, followed by the introduction of the 3-chlorophenyl group. One common method involves the use of a protecting group such as tert-butyldimethylsilyl (TBDMS) to protect the hydroxyl group. The protected serine is then reacted with 3-chlorophenylboronic acid in the presence of a palladium catalyst to form the desired product. The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: O-(3-Chlorophenyl)-L-serine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of the serine moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻) can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-chlorophenylglyoxylate.
Reduction: Formation of 3-chlorophenylserinol.
Substitution: Formation of 3-aminophenyl-L-serine or 3-thiophenyl-L-serine.
科学研究应用
O-(3-Chlorophenyl)-L-serine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of O-(3-Chlorophenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The 3-chlorophenyl group can enhance the binding affinity of the compound to these targets, leading to inhibition or activation of their biological functions. The serine moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
相似化合物的比较
O-(4-Chlorophenyl)-L-serine: Similar structure but with the chlorine atom at the para position.
O-(3-Bromophenyl)-L-serine: Similar structure but with a bromine atom instead of chlorine.
O-(3-Methylphenyl)-L-serine: Similar structure but with a methyl group instead of chlorine.
Uniqueness: O-(3-Chlorophenyl)-L-serine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity. Additionally, the position of the chlorine atom can affect the compound’s steric and electronic properties, making it a valuable tool in medicinal chemistry and drug design.
属性
IUPAC Name |
(2S)-2-amino-3-(3-chlorophenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-6-2-1-3-7(4-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQROGIJEBVHCF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-iodophenyl)propanoic acid](/img/structure/B8179404.png)


![5-{[(1S)-1-{[(2S)-1-(tert-butoxy)-1-oxopropan-2-yl]carbamoyl}ethyl]carbamoyl}pentanoic acid](/img/structure/B8179426.png)






